![molecular formula C12H15F3N2O2S B254995 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFMP, and it has been studied extensively for its biochemical and physiological effects. The purpose of
Aplicaciones Científicas De Investigación
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine has been studied extensively for its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as an enzyme inhibitor and as a probe for studying ion channels.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and ion channels. This inhibition can lead to the disruption of cellular processes, which can ultimately result in cell death.
Biochemical and Physiological Effects:
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to inhibit the growth of tumor cells in vitro. Additionally, it has been shown to inhibit the activity of certain enzymes and ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine in lab experiments is its high purity and yield. This makes it easier to conduct experiments and obtain accurate results. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.
Direcciones Futuras
There are several future directions for research on 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine. One direction is to further explore its potential use as an enzyme inhibitor and probe for studying ion channels. Another direction is to investigate its potential use as an antibacterial, antifungal, and antitumor agent. Additionally, further research is needed to determine its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature, and the yield of the product is high. The purity of the product can be improved by recrystallization from a suitable solvent.
Propiedades
Nombre del producto |
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine |
|---|---|
Fórmula molecular |
C12H15F3N2O2S |
Peso molecular |
308.32 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C12H15F3N2O2S/c1-16-6-8-17(9-7-16)20(18,19)11-5-3-2-4-10(11)12(13,14)15/h2-5H,6-9H2,1H3 |
Clave InChI |
UBONSUREFARGMA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)
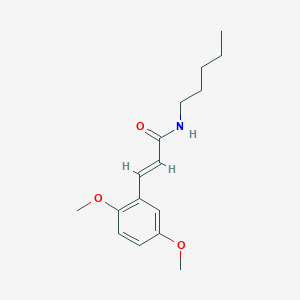


![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
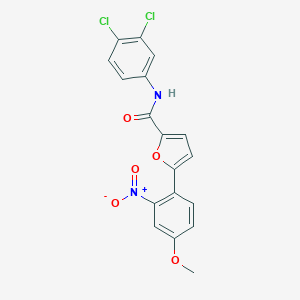
![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)

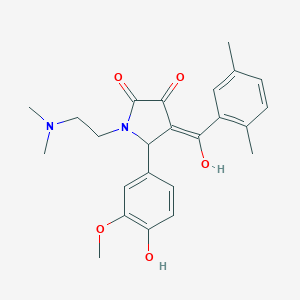
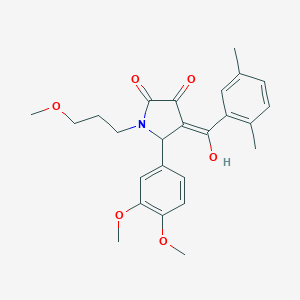
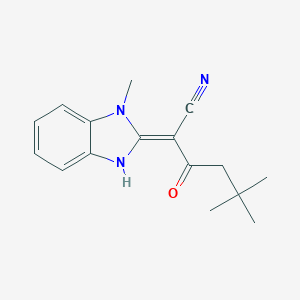

![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)